Diethyl {[(4-bromophenyl)amino](4-hydroxyphenyl)methyl}phosphonate
CAS No.:
Cat. No.: VC15555012
Molecular Formula: C17H21BrNO4P
Molecular Weight: 414.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H21BrNO4P |
|---|---|
| Molecular Weight | 414.2 g/mol |
| IUPAC Name | 4-[(4-bromoanilino)-diethoxyphosphorylmethyl]phenol |
| Standard InChI | InChI=1S/C17H21BrNO4P/c1-3-22-24(21,23-4-2)17(13-5-11-16(20)12-6-13)19-15-9-7-14(18)8-10-15/h5-12,17,19-20H,3-4H2,1-2H3 |
| Standard InChI Key | GPKLPSNUHWGDPV-UHFFFAOYSA-N |
| Canonical SMILES | CCOP(=O)(C(C1=CC=C(C=C1)O)NC2=CC=C(C=C2)Br)OCC |
Introduction
[Introduction to Diethyl {(4-bromophenyl)aminomethyl}phosphonate](pplx://action/followup)
Diethyl {(4-bromophenyl)aminomethyl}phosphonate is a complex organic compound that belongs to the class of phosphonates. Phosphonates are known for their diverse applications in chemistry, including as intermediates in organic synthesis, as chelating agents, and in pharmaceuticals. The specific compound combines a phosphonate backbone with aromatic rings, which are substituted with bromine and hydroxyl groups, respectively. This structural complexity suggests potential applications in various fields, such as medicinal chemistry and materials science.
Synthesis Methods
The synthesis of Diethyl {(4-bromophenyl)aminomethyl}phosphonate typically involves multi-step reactions starting from simpler precursors. A common approach might include the formation of the phosphonate backbone followed by the introduction of the aromatic rings through condensation reactions. The specific conditions, such as solvents and catalysts used, can vary depending on the desired yield and purity.
Synthesis Steps:
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Formation of Phosphonate Backbone: This involves reacting diethyl phosphite with a suitable aldehyde or ketone.
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Introduction of Aromatic Rings: This step may involve condensation reactions with appropriately substituted anilines.
Applications and Potential Uses
Given its structural features, Diethyl {(4-bromophenyl)aminomethyl}phosphonate could be explored for various applications:
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Medicinal Chemistry: The presence of aromatic rings and functional groups like hydroxyl and bromine suggests potential biological activity. Compounds with similar structures have been studied for their antimicrobial or anticancer properties.
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Materials Science: Phosphonates are known to interact with metal ions, which could make this compound useful in the development of new materials or as a chelating agent.
Research Findings
While specific research findings on Diethyl {(4-bromophenyl)aminomethyl}phosphonate may be limited, studies on similar phosphonates provide insight into their potential applications:
| Property/Use | Description |
|---|---|
| Biological Activity | Compounds with similar structures have shown promise in biological assays, indicating potential for medicinal applications. |
| Chemical Reactivity | The presence of reactive groups like hydroxyl and bromine suggests versatility in further chemical modifications. |
| Materials Applications | Phosphonates can form stable complexes with metals, which is useful in materials science. |
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